Cas no 2171703-49-2 (4-(1-cyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-(1-cyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid structure
2171703-49-2 structure
Product name:4-(1-cyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS No:2171703-49-2
MF:C25H28N2O5
Molecular Weight:436.500226974487
CID:6585665
PubChem ID:165537663

4-(1-cyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(1-cyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
    • 4-[(1-cyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • EN300-1514105
    • 2171703-49-2
    • インチ: 1S/C25H28N2O5/c1-15(16-10-11-16)26-24(30)22(12-13-23(28)29)27-25(31)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,15-16,21-22H,10-14H2,1H3,(H,26,30)(H,27,31)(H,28,29)
    • InChIKey: GQDFMEZNIIGYEC-UHFFFAOYSA-N
    • SMILES: O=C(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C)C1CC1

計算された属性

  • 精确分子量: 436.19982200g/mol
  • 同位素质量: 436.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 32
  • 回転可能化学結合数: 10
  • 複雑さ: 672
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 3.5

4-(1-cyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1514105-0.05g
4-[(1-cyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171703-49-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1514105-2500mg
4-[(1-cyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171703-49-2
2500mg
$6602.0 2023-09-27
Enamine
EN300-1514105-10.0g
4-[(1-cyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171703-49-2
10g
$14487.0 2023-06-05
Enamine
EN300-1514105-0.1g
4-[(1-cyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171703-49-2
0.1g
$2963.0 2023-06-05
Enamine
EN300-1514105-5.0g
4-[(1-cyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171703-49-2
5g
$9769.0 2023-06-05
Enamine
EN300-1514105-500mg
4-[(1-cyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171703-49-2
500mg
$3233.0 2023-09-27
Enamine
EN300-1514105-1.0g
4-[(1-cyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171703-49-2
1g
$3368.0 2023-06-05
Enamine
EN300-1514105-1000mg
4-[(1-cyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171703-49-2
1000mg
$3368.0 2023-09-27
Enamine
EN300-1514105-0.25g
4-[(1-cyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171703-49-2
0.25g
$3099.0 2023-06-05
Enamine
EN300-1514105-100mg
4-[(1-cyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171703-49-2
100mg
$2963.0 2023-09-27

4-(1-cyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 関連文献

4-(1-cyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acidに関する追加情報

4-(1-Cyclopropylethyl)carbamoyl-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanoic Acid: A Comprehensive Overview

The compound with CAS No 2171703-49-2, named 4-(1-cyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid, is a complex organic molecule with significant potential in the fields of pharmaceuticals and biotechnology. This compound has garnered attention due to its unique structure and promising applications in drug development. In this article, we will delve into its structural features, pharmacological properties, synthetic methods, and potential therapeutic uses.

Structural Features: The molecule comprises several key structural elements that contribute to its functionality. The presence of a cyclopropylethyl group introduces strain and rigidity, which can enhance binding affinity to specific biological targets. The fluorenylmethoxycarbonyl (Fmoc) group is a well-known protecting group in peptide synthesis, indicating that this compound may be involved in the construction of more complex molecules or as an intermediate in drug design. The butanoic acid backbone provides a flexible linker, enabling interactions with various biological systems.

Pharmacological Properties: Recent studies have highlighted the potential of this compound as a modulator of key cellular pathways. Its ability to inhibit specific enzymes or receptors makes it a candidate for treating conditions such as inflammation, cancer, or neurodegenerative diseases. Preclinical data suggest that the compound exhibits selectivity towards certain targets, reducing off-target effects and improving therapeutic efficacy.

Synthetic Methods: The synthesis of this compound involves multi-step reactions, including coupling reactions and protecting group strategies. Researchers have optimized the synthesis to achieve high yields and purity, ensuring scalability for potential large-scale production. The use of environmentally friendly reagents and conditions aligns with current trends toward sustainable chemistry practices.

Therapeutic Applications: The compound's versatility allows for exploration in various therapeutic areas. Its role as an intermediate in peptide synthesis could facilitate the development of novel biotherapeutics. Additionally, its potential as a drug candidate for treating chronic diseases underscores its importance in contemporary drug discovery efforts.

In conclusion, 4-(1-cyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid represents a significant advancement in organic chemistry and pharmacology. Its unique structure, coupled with promising biological activity, positions it as a valuable tool in both academic research and industrial applications.

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